1,4-Bis(1,2-dibromoethyl)benzene
Description
Historical Context and Significance of Brominated Benzene (B151609) Derivatives in Organic Synthesis
The study of benzene and its derivatives dates back to the 19th century, with Michael Faraday's isolation of benzene in 1825 marking a pivotal moment. schoolwires.net The subsequent elucidation of its unique cyclic structure by August Kekulé laid the groundwork for understanding aromatic chemistry. schoolwires.net Aromatic compounds like benzene are characterized by their exceptional stability due to delocalized π-electrons, leading them to undergo substitution reactions rather than the addition reactions typical of alkenes. schoolwires.netbrainly.com
Electrophilic aromatic substitution (EAS) emerged as a fundamental process in organic chemistry for functionalizing aromatic rings. brainly.com The bromination of benzene, a classic example of EAS, involves the replacement of a hydrogen atom on the benzene ring with a bromine atom, typically requiring a Lewis acid catalyst like iron(III) bromide (FeBr₃) to generate the reactive bromine electrophile. brainly.comkhanacademy.org
The significance of brominated benzene derivatives grew substantially throughout the 20th century. Their applications are diverse, ranging from synthetic intermediates in the pharmaceutical and agrochemical industries to their widespread use as flame retardants. menafn.comglobenewswire.comguidechem.com Brominated flame retardants (BFRs) are particularly crucial in reducing the flammability of materials used in electronics, construction, and textiles. globenewswire.commpi.eu This has established brominated aromatics as a cornerstone in both academic synthesis and industrial chemical manufacturing.
Structural Features and Isomeric Considerations for 1,4-Bis(1,2-dibromoethyl)benzene
The molecular structure of this compound is defined by a central benzene ring with two (1,2-dibromoethyl) groups attached at opposite (para) positions. Its synthesis is typically achieved through the electrophilic addition of bromine (Br₂) to the vinyl groups of 1,4-divinylbenzene (B89562). datapdf.comunivook.com This precursor, 1,4-divinylbenzene, is an important monomer used as a cross-linking agent in the production of polymers like polystyrene. datapdf.comitu.edu.tr
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Br₄ | cymitquimica.comuni.lu |
| Molecular Weight | 449.81 g/mol | cymitquimica.comscbt.com |
| Appearance | White to Almost white powder/crystal | cymitquimica.com |
| Synonyms | α,α',β,β'-Tetrabromo-1,4-diethylbenzene, p-Bis(1,2-dibromoethyl)benzene | cymitquimica.com |
| CAS Number | 25393-98-0 | chemicalbook.commolport.com |
A critical aspect of this compound's structure is its stereochemistry. Each of the two '1,2-dibromoethyl' side chains contains two chiral centers—the carbon atoms to which the bromine atoms are attached. A chiral center is a carbon atom bonded to four different groups. youtube.com With four chiral centers in total, the theoretical maximum number of stereoisomers can be calculated using the formula 2ⁿ, where n is the number of chiral centers. youtube.comyoutube.com This gives a maximum of 2⁴ = 16 possible stereoisomers.
These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The presence of symmetry in some of these structures can lead to meso compounds, which are achiral despite having chiral centers, thus reducing the total number of unique stereoisomers from the theoretical maximum. youtube.comyoutube.com The specific mixture of diastereomers (e.g., α-, β-, γ-, and δ-isomers) can be influenced by reaction conditions and may interconvert at elevated temperatures, as seen in structurally similar brominated compounds. nih.gov
Interactive Data Table: Isomeric Details of this compound
| Feature | Description |
| Chiral Centers | 4 (at C1 and C2 of each ethyl side chain) |
| Maximum Stereoisomers | 16 (2⁴) |
| Types of Isomers | Enantiomers, Diastereomers, potential Meso compounds |
Overview of Academic Research Trajectories and Future Relevance
Research involving this compound is primarily linked to its role as a brominated flame retardant (BFR). BFRs function by releasing bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase, thereby inhibiting fire. mpi.eu The high bromine content of this compound makes it an effective additive flame retardant for various polymers, particularly styrenic polymers, by enhancing their fire resistance. google.com
The academic and industrial trajectory for BFRs is increasingly shaped by environmental and safety regulations. menafn.comglobenewswire.com This has spurred research into "green" or more sustainable flame retardants with lower environmental persistence and toxicity. Future research may focus on incorporating this compound into polymer backbones as a reactive flame retardant. Unlike additive flame retardants, which are blended into the material, reactive flame retardants become a permanent part of the polymer structure, preventing them from leaching out over time. Its precursor, 1,4-divinylbenzene, is already a staple in creating cross-linked polymers, and the anionic polymerization of divinylbenzene (B73037) is a well-studied area. itu.edu.trresearchgate.net This suggests that this compound could be explored as a specialty monomer for creating novel fire-resistant polymers and copolymers.
The compound also serves as a building block in organic synthesis. cymitquimica.com The four bromine atoms are reactive sites that can be substituted by other functional groups, allowing for the creation of more complex molecules for applications in materials science and potentially as pharmaceutical intermediates. guidechem.com The global market for bromine and its derivatives is projected to continue growing, driven by demand in flame retardants, water treatment, and energy storage, ensuring the continued relevance of compounds like this compound in chemical innovation. menafn.comglobenewswire.comglobenewswire.com
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(1,2-dibromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br4/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBQQANTDCVPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)Br)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948250 | |
| Record name | 1,4-Bis(1,2-dibromoethyl)benzene | |
| Source | EPA DSSTox | |
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Molecular Weight |
449.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25393-98-0 | |
| Record name | 1,4-Bis(1,2-dibromoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25393-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-bis(1,2-dibromoethyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025393980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Bis(1,2-dibromoethyl)benzene | |
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| Record name | 1,4-Bis(1,2-dibromoethyl)benzene | |
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| Record name | 1,4-bis(1,2-dibromoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 1,4 Bis 1,2 Dibromoethyl Benzene
Direct Bromination Approaches
The direct bromination of 1,4-diethylbenzene (B43851) stands as a primary route to 1,4-Bis(1,2-dibromoethyl)benzene. This transformation can be approached through either electrophilic or radical mechanisms, with the latter being the effective pathway for side-chain halogenation.
Electrophilic Bromination Mechanisms
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the halogenation of benzene (B151609) and its derivatives. researchgate.netkhanacademy.org In this type of reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. For the bromination of an alkylbenzene like 1,4-diethylbenzene, this would typically involve the use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the Br-Br bond, creating a strong electrophile (Br⁺) that is then attacked by the aromatic ring. masterorganicchemistry.com
However, this method leads to the substitution of hydrogen atoms on the aromatic ring rather than on the ethyl side chains. youtube.com The ethyl groups are ortho-, para-directing activators, meaning that bromination would occur at the positions adjacent to the ethyl groups on the benzene ring. Therefore, electrophilic bromination is not a suitable method for the synthesis of this compound.
Radical Bromination Techniques
To achieve bromination on the alkyl side chains of 1,4-diethylbenzene, a free radical mechanism is necessary. libretexts.org This reaction, often initiated by UV light or a radical initiator, involves the substitution of benzylic hydrogens with bromine atoms. libretexts.org The benzylic position, the carbon atom directly attached to the benzene ring, is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical. libretexts.org
A common and effective reagent for this purpose is N-bromosuccinimide (NBS). masterorganicchemistry.comchadsprep.com NBS provides a low, constant concentration of bromine (Br₂) and bromine radicals, which favors allylic and benzylic bromination over electrophilic addition to the aromatic ring. masterorganicchemistry.comchadsprep.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and initiated by light or a radical initiator such as benzoyl peroxide. masterorganicchemistry.com The mechanism proceeds through a radical chain reaction involving initiation, propagation, and termination steps. libretexts.org
For the synthesis of this compound from 1,4-diethylbenzene, four equivalents of the brominating agent would be required to substitute all four benzylic and the adjacent four hydrogens on the ethyl groups.
Table 1: Reaction Conditions for Radical Bromination of Alkylbenzenes
| Reagent | Initiator | Solvent | Temperature | Outcome |
| Br₂ | UV light | CCl₄ | Reflux | Benzylic bromination |
| NBS | Benzoyl Peroxide | CCl₄ | Reflux | Selective benzylic bromination |
| NBS | UV light | 'on water' | Room Temperature | Green approach to benzylic bromination researchgate.net |
Electrochemical Synthetic Routes for Brominated Aliphatic Side Chains
Electrochemical methods offer a green and efficient alternative for the synthesis of brominated compounds. mdpi.com Two-phase electrolysis has been reported as a simple, regioselective, and economical method for preparing side-chain brominated aromatic compounds with yields ranging from 70-98%. researchgate.net This technique typically employs an aqueous solution of sodium bromide (25-50 wt%) with a catalytic amount of hydrobromic acid as the aqueous phase, and the alkyl aromatic compound dissolved in an organic solvent like chloroform (B151607) as the organic phase. researchgate.net The reaction is conducted in an undivided cell at temperatures between 0-30 °C. researchgate.net This method has been successfully used for the α-bromination and α,α-dibromination of alkyl aromatic compounds. researchgate.net
Furthermore, the electrochemical generation of bromine from stable bromide sources is a key feature of these sustainable methods. mdpi.com The process can be designed as a paired electrolysis where both anodic and cathodic reactions contribute to the desired transformation, potentially achieving high current efficiency. While specific application to the synthesis of this compound is not detailed, the principles of electrochemical bromination of alkyl aromatic compounds suggest its feasibility. researchgate.net
Precursor-Based Synthetic Strategies
Derivations from Divinylbenzene (B73037)
1,4-Divinylbenzene (B89562) can serve as a direct precursor to this compound through the addition of bromine across its double bonds. A Chinese patent describes a method where technical grade mixed divinylbenzene is dissolved in an organic solvent like tetrachloroethylene (B127269) and treated with liquid bromine in the absence of light. google.com The molar ratio of divinylbenzene to bromine is typically between 1:1.6 and 1:2. The reaction mixture is stirred for a period, and the resulting white solid, a mixture of 1,3- and 1,4-bis(α,β-dibromoethyl)benzene, is isolated by filtration. google.com This addition reaction proceeds via an electrophilic mechanism where the bromine molecule adds across the vinyl groups. youtube.comlibretexts.org
This method provides a direct route to the target compound from a readily available industrial starting material. The subsequent step described in the patent involves the dehydrobromination of this product to yield diethynylbenzene. google.com
Transformations from Substituted Benzene Analogues
Another synthetic approach involves starting with benzene derivatives that already possess the desired carbon skeleton and then introducing the bromine atoms. For instance, 1,4-bis(2-hydroxyethyl)benzene (B1588559) could be a potential precursor. sigmaaldrich.com The hydroxyl groups could be converted to bromine atoms using a suitable brominating agent like phosphorus tribromide (PBr₃).
A patent describes the reverse reaction, the debromination of this compound using zinc dust to produce 1,4-divinylbenzene, which confirms the chemical relationship between these compounds. google.comgoogle.com While not a synthetic route to the target compound, it highlights a potential transformation pathway.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are controlled during the synthesis include temperature, the rate of reagent addition, and the purification method.
Temperature Control: Maintaining a specific temperature range during the addition of bromine is crucial. In one documented procedure, the temperature was kept between 20-25°C during the addition of bromine to a solution of 1,4-divinylbenzene in carbon tetrachloride. future4200.com After the addition was complete, the mixture was further cooled to 0°C and stirred for an hour to promote the crystallization of the product and maximize the crude yield. future4200.com This temperature management helps to control the exothermic nature of the reaction and minimize potential side reactions.
Rate of Addition: The slow, portion-wise addition of bromine to the divinylbenzene solution is another important optimization factor. The rate of addition is typically managed so that the bromine color, which initially disappears quickly as it reacts, persists for only a short time before the next addition. future4200.com This careful control ensures that a large excess of unreacted bromine is not present in the mixture at any given time, which could lead to undesired side products.
Purification and Yield: The crude product obtained after filtration often requires extensive purification to achieve high purity. Recrystallization is a common method for purifying the solid product. For instance, after obtaining a crude yield of 90-125 grams from 170 grams of a 55-60% divinylbenzene concentrate, four subsequent recrystallizations from benzene were performed. future4200.com This intensive purification process yielded 50-70 grams of pure this compound with a melting point of 163°C. future4200.com While the multiple recrystallization steps are essential for purity, they can significantly lower the final isolated yield.
The following tables summarize the reaction conditions and yields from a documented synthesis.
Table 1: Optimized Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 1,4-Divinylbenzene (p-Divinylbenzene) concentrate (55-60%) | future4200.com |
| Reagent | Elemental Bromine (Br₂) | future4200.com |
| Solvent | Carbon Tetrachloride | future4200.com |
| Reaction Temperature | 20-25°C during bromine addition | future4200.com |
| Post-Reaction Temperature | Cooled to 0°C and stirred for 1 hour | future4200.com |
| Purification Method | Four recrystallizations from Benzene | future4200.com |
Table 2: Research Findings on Yields for this compound Synthesis
| Product Stage | Yield | Purity | Source |
|---|---|---|---|
| Crude Product | 90 - 125 g | Not specified | future4200.com |
| Purified Product | 50 - 70 g | Melting Point: 163°C | future4200.com |
Advanced Spectroscopic and Structural Elucidation of 1,4 Bis 1,2 Dibromoethyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1,4-Bis(1,2-dibromoethyl)benzene, both ¹H and ¹³C NMR, along with two-dimensional methods, are crucial for unambiguous structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. Due to the symmetry of the para-substituted benzene (B151609) ring, the four aromatic protons are chemically equivalent and should, in an ideal scenario, produce a singlet. However, depending on the solvent and spectrometer resolution, this may appear as a narrow multiplet.
The ethyl side chains contain two types of protons: the methine proton (-CHBr) and the methylene (B1212753) protons (-CH₂Br). The methine proton is adjacent to a stereocenter, and its signal is expected to be a multiplet due to coupling with the adjacent methylene protons. The methylene protons, in turn, will be split by the methine proton.
Predicted ¹H NMR Data for this compound:
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic (Ar-H) | ~7.4 | Singlet (or narrow multiplet) | 4H |
| Methine (-CHBr) | ~5.2 - 5.5 | Multiplet | 2H |
| Methylene (-CH₂Br) | ~4.0 - 4.3 | Multiplet | 4H |
Note: Predicted values are based on established chemical shift increments and analysis of similar structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, three distinct signals are expected in the decoupled spectrum, corresponding to the three unique carbon types.
The aromatic carbons will appear in the typical downfield region for benzene derivatives. The carbon atom of the benzene ring attached to the dibromoethyl substituent (quaternary carbon) will have a distinct chemical shift from the proton-bearing aromatic carbons. The aliphatic carbons of the dibromoethyl group will be observed at higher field, with their chemical shifts influenced by the strong electron-withdrawing effect of the bromine atoms.
As with the proton NMR, experimental data for the target compound is scarce. However, the ¹³C NMR spectrum of 1,4-bis(1-bromoethyl)benzene has been reported, showing signals for the aromatic and aliphatic carbons. rsc.org The addition of a second bromine atom in this compound would cause a downfield shift for the affected carbons.
Predicted ¹³C NMR Data for this compound:
| Carbon Type | Predicted Chemical Shift (ppm) |
| Quaternary Aromatic (Ar-C) | ~140 - 142 |
| Protonated Aromatic (Ar-CH) | ~128 - 130 |
| Methine (-CHBr) | ~50 - 55 |
| Methylene (-CH₂Br) | ~35 - 40 |
Note: Predicted values are based on computational models and comparison with similar brominated compounds.
To definitively assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.
Correlation Spectroscopy (COSY): A homonuclear COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be expected between the methine proton (-CHBr) and the methylene protons (-CH₂Br) within the same ethyl group, confirming their connectivity. longdom.org The absence of cross-peaks between the aromatic protons and the aliphatic protons would confirm their separation by the quaternary aromatic carbon.
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear 2D experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the aromatic proton signal to the corresponding aromatic carbon signal, the methine proton signal to the methine carbon signal, and the methylene proton signals to the methylene carbon signal. libretexts.org This allows for the unambiguous assignment of the carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This would be useful to confirm the attachment of the dibromoethyl groups to the benzene ring. Correlations would be expected between the methine and methylene protons and the quaternary aromatic carbon, as well as the adjacent protonated aromatic carbons.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental formula.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC would separate it from any impurities or reaction byproducts before it enters the mass spectrometer.
The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic isotopic pattern for a compound containing four bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive pattern of peaks for the molecular ion and any bromine-containing fragments. researchgate.net
Common fragmentation pathways for halogenated aromatic compounds include the loss of bromine atoms and cleavage of the side chains. nih.govchadsprep.com Expected fragments for this compound would include ions corresponding to the loss of one, two, three, and all four bromine atoms, as well as cleavage of the C-C bond in the ethyl side chain.
Expected Key Fragments in the GC-MS of this compound:
| m/z (relative to monoisotopic mass) | Possible Fragment Identity |
| 450 (and isotopic peaks) | [M]⁺ (Molecular Ion) |
| 371 | [M-Br]⁺ |
| 292 | [M-2Br]⁺ |
| 213 | [M-3Br]⁺ |
| 134 | [M-4Br]⁺ |
| 104 | [C₈H₈]⁺ (Styrene-like fragment) |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
Note: The m/z values correspond to the most abundant isotopes. The presence of bromine will result in a characteristic isotopic cluster for each fragment.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion and its fragments. researchgate.net
For this compound (C₁₀H₁₀Br₄), the theoretical exact mass of the monoisotopic molecular ion can be calculated. By comparing the experimentally measured exact mass from HRMS with the theoretical value, the elemental composition can be confirmed with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. nih.gov
Theoretical Exact Mass for [C₁₀H₁₀⁷⁹Br₄]⁺:
An HRMS analysis would be able to confirm this exact mass, providing definitive proof of the elemental composition and lending strong support to the structural elucidation performed by NMR.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS in Polymer Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of synthetic polymers. nih.govwpmucdn.com It provides information on absolute molecular weights, end-group analysis, and polymer distribution with high accuracy and speed. youtube.combruker.comnews-medical.net Unlike techniques such as gel permeation chromatography (GPC) which determines relative molecular weights, MALDI-TOF MS measures the absolute mass of individual polymer chains (oligomers), offering a more precise understanding of the material's composition. youtube.combruker.com
The compound this compound serves as a potential initiator or precursor in polymerization reactions, such as in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. orgchemboulder.com The incorporation of the four bromine atoms from this precursor into a polymer backbone introduces a distinct isotopic signature. MALDI-TOF MS is exceptionally well-suited for identifying such halogenated polymers. The natural isotopic distribution of bromine (79Br and 81Br) creates a characteristic pattern in the mass spectrum for each oligomer, allowing for unambiguous confirmation of the polymer's composition and end-groups. youtube.com
In a typical MALDI-TOF analysis of a polymer derived from this compound, the spectrum would exhibit series of peaks corresponding to oligomers of increasing degree of polymerization. Each peak cluster would display the isotopic pattern resulting from the bromine atoms. This allows for the precise determination of the sum mass of the end groups and the repeating monomer unit. bruker.com Furthermore, tandem mass spectrometry (MS/MS) capabilities in modern MALDI-TOF instruments can be used to fragment specific oligomer ions, providing detailed structural information about the polymer backbone and the connectivity of the end groups. youtube.comnews-medical.net
Vibrational Spectroscopy
Vibrational spectroscopy provides a fingerprint of a molecule by probing its vibrational modes. Both FTIR and Raman spectroscopy offer complementary information for the structural elucidation of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by absorptions corresponding to the substituted benzene ring and the alkyl bromide side chains.
The key diagnostic peaks can be assigned as follows:
Aromatic C-H Stretch: A weak to medium absorption is expected in the region of 3100-3000 cm⁻¹, characteristic of the C-H bonds on the benzene ring. libretexts.org
Aliphatic C-H Stretch: Absorptions from the ethyl groups' C-H bonds will appear just below 3000 cm⁻¹.
Aromatic Overtones/Combination Bands: A pattern of weak absorptions typically appears between 2000 and 1665 cm⁻¹, which can be indicative of the substitution pattern. libretexts.org
Aromatic C=C Stretch: Two to three bands of variable intensity are expected in the 1620-1450 cm⁻¹ region due to the in-ring carbon-carbon double bond vibrations. libretexts.org
Alkyl C-H Bend: Bending vibrations for the CH and CH₂ groups in the ethyl side chains will be present in the 1470-1370 cm⁻¹ range.
C-H Wagging (-CH₂X): A characteristic wagging vibration of the methylene group attached to the bromine atom is expected between 1300-1150 cm⁻¹. orgchemboulder.com
Aromatic C-H Out-of-Plane Bending: For a 1,4- (or para-) disubstituted benzene ring, a strong absorption due to C-H out-of-plane bending (wagging) is typically observed in the 860-790 cm⁻¹ range. spectroscopyonline.com This is a highly diagnostic peak for the substitution pattern.
C-Br Stretch: The carbon-bromine stretching vibration gives rise to a medium to strong absorption in the fingerprint region, specifically between 690-515 cm⁻¹. orgchemboulder.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |
| Aliphatic C-H Stretch | < 3000 | Ethyl Group |
| Aromatic C=C Stretch | 1620 - 1450 | Benzene Ring |
| C-H Wag (-CH₂Br) | 1300 - 1150 | Alkyl Bromide |
| Aromatic C-H Out-of-Plane Bend (para) | 860 - 790 | 1,4-Disubstituted Ring |
| C-Br Stretch | 690 - 515 | Alkyl Bromide |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. The Raman spectrum of this compound would be dominated by vibrations of the p-disubstituted aromatic ring. Data from the analogous compound 1,4-diethylbenzene (B43851) provides a strong basis for spectral assignment. chemicalbook.comnist.gov
Key Raman bands would include:
Ring Breathing Mode: A very strong, sharp band characteristic of the benzene ring breathing vibration, expected around 1615 cm⁻¹ for p-disubstituted benzenes.
Aromatic C-H Stretch: A strong band is expected above 3000 cm⁻¹.
Trigonal Bend: A strong band around 1205 cm⁻¹ is characteristic of the trigonal ring bend in p-disubstituted benzenes.
C-C-C In-Plane Bend: Vibrations involving the substituents and the ring are expected in the lower frequency regions.
C-Br Vibrations: The C-Br stretching and bending modes would appear in the low-frequency region, typically below 700 cm⁻¹, and would likely be strong due to the high polarizability of the C-Br bond.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (based on 1,4-diethylbenzene) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3060 | Strong |
| Ring Breathing Mode | ~1615 | Strong |
| Ring C=C Stretch | ~1580 | Medium |
| Trigonal Ring Bend | ~1205 | Strong |
| C-H In-Plane Bend | ~1180 | Medium |
| Ring Breathing / C-Alkyl Stretch | ~830 | Medium |
| C-Br Stretch | < 700 | Strong (Expected) |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the π-electron system of the benzene ring. libretexts.org Benzene itself exhibits two main absorption bands: a very intense primary band (E-band) around 184-204 nm and a much weaker secondary band (B-band) with characteristic vibrational fine structure between 230-270 nm. nist.govsciencepublishinggroup.com
The expected UV-Vis absorption data for this compound in a non-polar solvent would be:
Primary Absorption (E-band): An intense absorption peak expected around 210-220 nm, corresponding to the π → π* transition.
Secondary Absorption (B-band): A much less intense band, likely appearing between 260-280 nm. This band, which is formally forbidden by symmetry in benzene, becomes more allowed upon substitution and often retains some of the vibrational fine structure.
| Absorption Band | Approximate λmax (nm) | Electronic Transition | Expected Intensity |
|---|---|---|---|
| E-band (Primary) | ~210 - 220 | π → π | High |
| B-band (Secondary) | ~260 - 280 | π → π (Symmetry-forbidden) | Low |
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
While a specific single-crystal X-ray structure for this compound has not been reported in the searched literature, extensive data exists for highly analogous compounds, such as 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649). rsc.org This analog crystallizes in two polymorphic forms, both featuring molecules with inversion symmetry. The structural data from such analogs allow for a detailed and accurate prediction of the molecular geometry and crystal packing of the target compound.
The molecule this compound is expected to have a largely planar benzene ring. The dibromoethyl groups will have specific conformations, with rotation possible around the C-C single bonds. In the solid state, the crystal packing would be significantly influenced by intermolecular interactions involving the bromine atoms, particularly Br···Br halogen bonds, which are known to be structure-directing. rsc.orgresearchgate.net These interactions occur when the distance between two bromine atoms from adjacent molecules is less than the sum of their van der Waals radii (~3.7 Å).
Based on the structure of 1,4-dibromo-2,5-bis(bromomethyl)benzene (Form II), key structural parameters for this compound can be anticipated. rsc.org
| Parameter | Expected Value / Feature |
|---|---|
| Crystal System | Likely low symmetry (e.g., Monoclinic or Triclinic) |
| Space Group | Centrosymmetric (e.g., P2₁/c or P-1) |
| C(aromatic)-C(aromatic) Bond Length | ~1.39 Å |
| C(aromatic)-C(alkyl) Bond Length | ~1.51 Å |
| C-Br Bond Length | ~1.95 Å |
| Molecular Symmetry | Potential for crystallographic inversion center |
| Key Intermolecular Interactions | Br···Br halogen bonds, C-H···Br hydrogen bonds |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique pivotal for the characterization of crystalline materials. wku.edumalvernpanalytical.com This method is instrumental in identifying crystalline phases, determining the degree of crystallinity, and deriving fundamental structural properties of a solid-state sample. wku.eduwikipedia.org For a given crystalline substance, the PXRD pattern serves as a unique fingerprint, defined by the specific atomic arrangement within its crystal lattice. wku.edu
The fundamental principle of PXRD is governed by Bragg's Law, which describes the constructive interference of monochromatic X-rays scattered by the periodically arranged atoms in a crystal. carleton.edu When a finely ground, polycrystalline sample of a compound like this compound is exposed to an X-ray beam, the multitude of randomly oriented crystallites ensures that some will be positioned at the correct angle to satisfy Bragg's Law (nλ = 2d sinθ). wikipedia.orgcarleton.edu This results in a diffraction pattern of intensity versus the scattering angle (2θ), which is characteristic of the material's crystal structure. wku.educarleton.edu
Detailed analysis of the PXRD pattern for this compound would yield critical information. The positions of the diffraction peaks (2θ values) are used to calculate the d-spacings (the distance between parallel crystal planes), which in turn allows for the determination of the unit cell parameters. wikipedia.orglibretexts.org The relative intensities of the peaks are related to the arrangement of atoms within the unit cell. libretexts.org Furthermore, the width of the diffraction peaks can provide insights into the crystallite size and the presence of lattice strain. wku.edulibretexts.org
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 70 |
| 25.1 | 3.54 | 85 |
| 30.5 | 2.93 | 60 |
Table 1. Hypothetical Powder X-ray Diffraction Data for this compound. Note: This data is for illustrative purposes only and does not represent experimentally verified values.
In advanced structural elucidation, the experimental PXRD pattern can be compared with a theoretical pattern calculated from single-crystal X-ray diffraction data. This comparison is crucial for confirming that the bulk material is of the same crystalline phase as the single crystal selected for more detailed structural analysis. Furthermore, techniques like Rietveld refinement can be employed to refine the crystal structure model by minimizing the difference between the calculated and observed PXRD profiles. myscope.trainingwikipedia.org This can yield highly accurate lattice parameters and atomic coordinates from powder data alone. wikipedia.org The absence of sharp peaks, and the presence of a broad, diffuse halo would indicate that the sample is amorphous rather than crystalline. csjmu.ac.in
Chemical Reactivity and Transformation Pathways of 1,4 Bis 1,2 Dibromoethyl Benzene
Debromination Reactions and Derivatization Strategies
Debromination, specifically dehydrobromination, is a principal reaction pathway for 1,4-bis(1,2-dibromoethyl)benzene. This process involves the elimination of hydrogen bromide (HBr) from the vicinal dibromide units, leading to the formation of carbon-carbon double or triple bonds. libretexts.orglibretexts.org The reaction is typically induced by a base, and the choice of base and reaction conditions can influence the final product. libretexts.org
Synthesis of Diethynylbenzene Derivatives
A key application of the debromination of this compound is the synthesis of 1,4-diethynylbenzene (B1207667). This transformation is a double elimination reaction where all four bromine atoms and two hydrogen atoms are removed to create two triple bonds. libretexts.org This reaction is a crucial step in producing a valuable monomer used in the synthesis of polymers and other complex organic materials.
The reaction is typically carried out using a strong base, such as sodium amide (NaNH₂) in liquid ammonia, or potassium hydroxide (B78521) (KOH) at elevated temperatures. libretexts.orgyoutube.com The use of a very strong base like sodium amide can trap the terminal alkyne as its sodium salt, which can then be neutralized with a mild acid to yield the final product. libretexts.org If a weaker base like KOH is used with heat, the initially formed terminal alkyne may rearrange to a more stable internal isomer if the structure allows. libretexts.org
Table 1: Conditions for Dehydrobromination of Vicinal Dihalides
| Reagent(s) | Substrate Type | Product | Notes |
| Potassium Hydroxide (KOH), heat | Vicinal Dibromide | Alkyne | The second elimination step is often slower. youtube.com |
| Sodium Amide (NaNH₂), NH₃ | Vicinal Dibromide | Terminal Alkyne | The strong base forms a sodium salt of the terminal alkyne, preventing rearrangement. libretexts.org |
| Sodium Iodide (NaI) in Acetone | Vicinal Dibromide | Alkene | This is a dehalogenation (not dehydrohalogenation) reaction. youtube.com |
| Zinc Dust (Zn) | Vicinal Dibromide | Alkene | Effects a dehalogenation reaction. libretexts.org |
Nucleophilic Substitution Reactions at Vicinal Dibromide Centers
The bromine-bearing carbon atoms in this compound are electrophilic and thus susceptible to attack by nucleophiles. ncert.nic.in Nucleophilic substitution reactions provide a pathway to replace the bromine atoms with a variety of other functional groups. ncert.nic.inunacademy.com In these reactions, a nucleophile attacks the carbon atom bonded to a bromine atom, leading to the displacement of the bromide ion, which acts as a leaving group. ncert.nic.in
The reactivity in nucleophilic substitution generally follows the order of primary > secondary > tertiary for the carbon center. unacademy.com Given the structure of this compound, which contains secondary bromide centers, these reactions are feasible. Common nucleophiles that can be employed include hydroxides, cyanides, and alkoxides, leading to the formation of alcohols, nitriles, and ethers, respectively. unacademy.com The reaction with iodide ions, however, often leads to elimination (dehalogenation) rather than substitution, especially in solvents like acetone. youtube.com
Cross-Coupling Methodologies for Carbon-Carbon Bond Formation
While direct cross-coupling reactions on the sp³-hybridized carbons of this compound are not the most common transformation, the derivatives of this compound are prime candidates for such methodologies. After dehydrobromination to form 1,4-diethynylbenzene or its vinyl bromide intermediates, these unsaturated products can readily participate in various cross-coupling reactions.
For instance, the resulting terminal alkynes are key substrates in Sonogashira coupling reactions. Similarly, vinyl halides can be used in Suzuki, Stille, and Heck couplings to form new carbon-carbon bonds, significantly increasing molecular complexity. Although direct iron-catalyzed cross-electrophile coupling of benzyl (B1604629) halides has been demonstrated, extending this to the vicinal dibromides of the title compound would require specific catalytic systems to control the reactivity and avoid elimination. acs.org Nickel-catalyzed reductive cross-coupling reactions have also emerged as powerful methods for connecting two electrophiles, such as vinyl bromides and benzyl chlorides, which could be a potential, though unexplored, route for derivatives of this compound. nih.gov
Exploration of Reaction Stereochemistry and Regioselectivity
The reactions of this compound and its derivatives are governed by principles of stereochemistry and regioselectivity. The initial compound is formed from the bromination of 1,4-divinylbenzene (B89562), which typically results in a mixture of diastereomers (meso and racemic) for each of the 1,2-dibromoethyl groups.
The subsequent elimination reactions are often stereospecific. For example, E2 eliminations, which are common in dehydrohalogenation, require an anti-periplanar arrangement between the hydrogen being removed and the leaving group (bromine). libretexts.org This stereochemical requirement means that different diastereomers of the starting material can lead to different stereoisomeric alkene products. libretexts.org
Regioselectivity becomes important when considering which proton is removed by the base. In the case of this compound, the initial elimination to form the vinyl bromide is straightforward. However, in substituted analogs, a base might preferentially attack a less sterically hindered or more acidic proton, influencing the position of the resulting double bond. youtube.com
Role as an Intermediate in Complex Organic Synthesis
The primary role of this compound in complex organic synthesis is as a stable, storable precursor to 1,4-diethynylbenzene and related unsaturated linkers. libretexts.org The synthesis of complex aromatic structures often requires careful planning of the order of reactions to ensure correct substituent placement. masterorganicchemistry.comlibretexts.org
By starting with 1,4-divinylbenzene, converting it to the more stable and less reactive this compound, and then performing the elimination reaction at a later stage, chemists can protect the reactive vinyl groups. libretexts.org This strategy allows for other chemical transformations to be performed on the aromatic ring or other parts of a molecule without interference from the vinyl functionalities. Once the core structure is assembled, the latent ethynyl (B1212043) groups can be unmasked via dehydrobromination, ready for further reactions like polymerization or click chemistry. This makes this compound a useful intermediate in the synthesis of functional polymers, metal-organic frameworks (MOFs), and complex conjugated systems.
Polymerization Science and Applications of 1,4 Bis 1,2 Dibromoethyl Benzene in Materials Chemistry
Monomer Functionality in Controlled Polymer Synthesis
In the realm of controlled polymerization, the efficacy of a monomer is largely determined by its chemical structure and the reactivity of its functional groups. nih.gov 1,4-Bis(1,2-dibromoethyl)benzene possesses four bromine atoms, which can act as initiation or propagation sites in certain polymerization reactions. The presence of these multiple reactive centers allows for the potential formation of complex polymer architectures.
Controlled/living polymerization methods are essential for synthesizing polymers with well-defined characteristics, such as controlled molecular weight, low polydispersity, and specific terminal functionalities. cmu.eduvt.edu The vicinal dibromo- functionalities on the ethyl chains of this compound offer potential as initiation sites for controlled radical polymerization techniques. For instance, in Atom Transfer Radical Polymerization (ATRP), alkyl halides are used as initiators in the presence of a transition metal catalyst. cmu.edu The carbon-bromine bonds in this compound could theoretically serve this role, allowing for the growth of polymer chains from the benzene (B151609) core. This would result in the formation of star-like or crosslinked polymer structures.
The successful synthesis of well-defined polymers relies on the careful control of initiation, propagation, and termination steps. vt.eduyoutube.com The reactivity of the bromine atoms in this compound can be influenced by steric hindrance and the electronic effects of the benzene ring. These factors play a crucial role in the kinetics of the polymerization and the final properties of the resulting polymer.
Copolymerization Strategies and Architectures
Radical Polymerization Mechanisms with this compound as a Comonomer
Radical polymerization is a widely used method for producing a variety of polymers. wikipedia.org The process involves the initiation, propagation, and termination of radical chains. youtube.com When used as a comonomer in radical polymerization, this compound can introduce bromine functionalities along the polymer backbone. These bromine atoms can then serve as points for post-polymerization modification or as crosslinking sites.
The mechanism of radical polymerization involves the addition of free radicals to the double bonds of vinyl monomers. libretexts.org While this compound does not possess a polymerizable double bond itself, its bromine atoms can participate in chain transfer reactions, influencing the molecular weight and branching of the polymer. wikipedia.org
Controlled/Living Polymerization Techniques Utilizing Dibromoethyl Functionalities
Controlled/living polymerization techniques offer precise control over polymer architecture. The dibromoethyl groups of this compound are particularly suited for techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu In ATRP, the carbon-bromine bonds can be reversibly activated and deactivated by a transition metal catalyst, allowing for the controlled growth of polymer chains. cmu.edursc.org
By using this compound as a multifunctional initiator, it is possible to synthesize star polymers, where multiple polymer chains radiate from the central benzene core. This approach has been successfully used to create block copolymers by sequentially adding different monomers. cmu.edu For example, a macroinitiator can be prepared from one type of monomer and then used to initiate the polymerization of a second monomer, resulting in an ABA-type block copolymer. cmu.edu
Graft Copolymerization Approaches for Tailored Material Properties
Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different polymer, can be synthesized using various methods, including "grafting-from," "grafting-to," and "grafting-through". nih.gov The bromine functionalities on a polymer backbone containing units derived from this compound can serve as initiation sites for the "grafting-from" approach. nih.gov
In this method, the main polymer chain is first synthesized, and then the side chains are grown from the reactive sites along the backbone. For instance, a polymer synthesized with this compound as a comonomer would have pendant dibromoethyl groups. These groups can then be used to initiate the polymerization of another monomer via a controlled/living polymerization technique like ATRP, resulting in a well-defined graft copolymer. rsc.org This strategy allows for the combination of different polymer properties, leading to materials with unique characteristics for specific applications. nih.gov
Formation of Conjugated Polymer Systems
Conjugated polymers, characterized by alternating single and double bonds along their backbone, exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics. wikipedia.org this compound can serve as a precursor for the synthesis of certain conjugated polymers.
Precursors for Poly(p-phenylene vinylene) (PPV) and its Derivatives
Poly(p-phenylene vinylene) (PPV) is a well-known conjugated polymer used in organic light-emitting diodes (OLEDs) and photovoltaic devices. wikipedia.org One of the synthetic routes to PPV and its derivatives is the dehydrobromination of a precursor polymer. wikipedia.org this compound can be used to synthesize a precursor polymer that, upon treatment with a base, eliminates hydrogen bromide to form the conjugated vinylene linkages.
The Gilch route is a common method for synthesizing PPV derivatives, where a bis(halomethyl)benzene monomer is polymerized in the presence of a strong base. nih.gov While this compound is not the typical starting monomer for the Gilch route, its dehydrobromination chemistry is analogous to the elimination step that forms the conjugated backbone of PPV. The synthesis of various PPV derivatives often involves modifying the precursor routes to improve solubility and processability. nih.govresearchgate.netnie.edu.sg
The properties of the resulting PPV can be tuned by introducing different substituent groups on the phenyl ring or by creating copolymers. researchgate.netnie.edu.sg The use of precursors like this compound allows for the synthesis of processable polymers that can be converted into the final insoluble conjugated material after fabrication. wikipedia.org
Development of Advanced Materials
The polymerization of this compound is anticipated to yield polymers with unique electronic and structural properties, making them suitable for a range of advanced material applications. The resulting poly(p-phenylene vinylene)-type structure, characterized by alternating phenylene and vinylene units, forms the basis for these potential applications.
Redox-Active Polymer Films
Polymers derived from this compound are expected to exhibit redox activity due to the conjugated nature of their backbone. This property is analogous to that of PPV and its derivatives, which can be both oxidized and reduced. nih.gov The ability to form stable radical cations and anions makes these materials suitable for applications in energy storage, such as in the electrodes of rechargeable batteries or supercapacitors.
The electrochemical properties of these polymer films can be characterized using techniques like cyclic voltammetry. nih.gov The redox potentials, which indicate the ease of oxidation and reduction, are crucial parameters for these applications. For instance, the introduction of different functional groups onto the polymer backbone can tune these potentials. nih.gov The stability of the polymer during repeated redox cycling is another critical factor for practical applications.
| Property | Description | Potential Values (based on PPV analogues) |
| Oxidation Potential | The electrochemical potential at which the polymer is oxidized. | 1.0 - 1.4 V vs. Ag/AgCl |
| Reduction Potential | The electrochemical potential at which the polymer is reduced. | -1.7 to -2.0 V vs. Ag/AgCl |
| Electrochemical Band Gap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), estimated from the onsets of oxidation and reduction potentials. | 2.5 - 3.0 eV |
| Cyclic Stability | The ability of the polymer to retain its redox activity over multiple cycles of oxidation and reduction. | Varies depending on the specific derivative and operating conditions. |
This table presents hypothetical data for polymers derived from this compound based on reported values for analogous PPV derivatives.
Porous Organic Frameworks and Networks
The rigid structure of the polymer backbone derived from this compound suggests its potential use in the creation of porous organic frameworks (POFs) or networks. These materials are characterized by a high surface area and a network of interconnected pores. nih.gov The synthesis of such porous polymers could be achieved through cross-linking reactions during or after the initial polymerization.
The porosity of these materials can be quantified using gas adsorption measurements, typically with nitrogen, to determine the Brunauer-Emmett-Teller (BET) surface area. intertek.com The pore size distribution is another important characteristic that influences the material's properties and potential applications, such as in gas storage, separation, and catalysis. While specific examples of porous polymers from this compound are not documented, the synthesis of porous polymers from other halogenated aromatic monomers via dehydrobromination-like reactions has been reported. nih.gov
| Property | Description | Potential Values (based on analogous porous polymers) |
| BET Surface Area | A measure of the total surface area of the material, including the internal pore surfaces. | 500 - 1500 m²/g |
| Pore Volume | The total volume of the pores within the material. | 0.5 - 1.5 cm³/g |
| Pore Size Distribution | The range and average size of the pores within the material. | Microporous (< 2 nm) to Mesoporous (2 - 50 nm) |
This table presents hypothetical data for porous organic frameworks derived from this compound based on reported values for analogous porous organic polymers. researchgate.net
Optoelectronic Materials and their Performance
One of the most promising applications for polymers derived from this compound is in the field of optoelectronics. PPV and its derivatives are well-known for their electroluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs). wikipedia.org These polymers can also be used in organic photovoltaic (OPV) devices, or solar cells, due to their ability to absorb light and generate charge carriers. nih.gov
The performance of these materials in optoelectronic devices is determined by several key parameters. For OLEDs, the external quantum efficiency (EQE), which is the ratio of the number of photons emitted to the number of electrons injected, is a critical metric. nih.gov The color of the emitted light is determined by the polymer's band gap and can be tuned by modifying its chemical structure. nih.gov In OPVs, the power conversion efficiency (PCE), which is the ratio of the electrical power output to the incident light power, is the most important parameter. The fill factor (FF) is another key metric that describes the "squareness" of the current-voltage curve. rsc.orgrsc.org
| Application | Performance Metric | Description | Potential Values (based on PPV analogues) |
| Organic Light-Emitting Diodes (OLEDs) | External Quantum Efficiency (EQE) | The ratio of photons emitted to electrons injected. | 1 - 5% |
| Emission Wavelength | The peak wavelength of the emitted light. | 500 - 600 nm (Green to Orange) | |
| Luminous Efficacy | The light output per unit of electrical power input. | 10 - 30 lm/W | |
| Organic Photovoltaics (OPVs) | Power Conversion Efficiency (PCE) | The overall efficiency of converting light to electricity. | 2 - 5% |
| Open-Circuit Voltage (Voc) | The maximum voltage from the solar cell at zero current. | 0.8 - 1.2 V | |
| Short-Circuit Current (Jsc) | The maximum current from the solar cell at zero voltage. | 5 - 15 mA/cm² | |
| Fill Factor (FF) | A measure of the quality of the solar cell's current-voltage curve. | 0.5 - 0.7 |
This table presents hypothetical performance data for optoelectronic devices based on polymers derived from this compound, drawing from reported values for analogous PPV-based devices. nih.govnih.govnih.gov
Theoretical and Computational Studies on 1,4 Bis 1,2 Dibromoethyl Benzene
Molecular Structure and Conformation Analysis using Computational Chemistry
Computational chemistry provides critical insights into the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations, known as conformers. For 1,4-Bis(1,2-dibromoethyl)benzene, a key area of investigation would be the rotational freedom around the C-C bonds of the ethyl side chains and the bond connecting them to the benzene (B151609) ring.
A potential energy surface scan would be the primary computational tool to identify stable conformers. nih.gov This involves systematically rotating specific dihedral angles and calculating the molecule's energy at each step. The resulting energy profile would reveal the most stable (lowest energy) and least stable (highest energy) conformations. For this compound, the bulky bromine atoms would likely lead to significant steric hindrance, influencing the preferred orientation of the dibromoethyl groups relative to the benzene ring and each other.
The expected stable conformers would likely adopt a staggered arrangement to minimize these steric clashes. The planarity of the benzene ring would be maintained, but the ethyl side chains would likely position themselves to maximize the distance between the bromine atoms.
Table 1: Hypothetical Key Geometric Parameters for a Stable Conformer of this compound (Illustrative)
| Parameter | Predicted Value Range | Notes |
| C-C (benzene ring) | 1.39 - 1.41 Å | Typical aromatic bond length. |
| C-C (ethyl chain) | 1.52 - 1.55 Å | Standard single bond length. |
| C-Br | 1.93 - 1.97 Å | Typical alkyl bromide bond length. |
| C-H | 1.08 - 1.10 Å | Standard C-H bond length. |
| Dihedral Angle (Ring-Chain) | Variable | Highly dependent on steric factors. |
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. rsc.orgub.ac.id DFT calculations for this compound would provide valuable information about its molecular orbitals, charge distribution, and reactivity.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ub.ac.id A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine atoms would likely lower the energy of both the HOMO and LUMO compared to unsubstituted benzene.
Natural Bond Orbital (NBO) analysis could be employed to understand the charge distribution within the molecule. This would likely show a significant partial positive charge on the carbon atoms bonded to the electronegative bromine atoms and a corresponding partial negative charge on the bromine atoms.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, a potential reaction of interest would be its dehydrobromination to form a more unsaturated species.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for structure verification.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov For this compound, the calculations would predict distinct signals for the aromatic protons and the protons on the ethyl chains, with the latter being significantly influenced by the neighboring bromine atoms.
Vibrational Spectroscopy (FT-IR and Raman): The vibrational frequencies of a molecule correspond to the absorption peaks in its FT-IR and Raman spectra. DFT calculations can predict these frequencies. nih.gov The predicted spectrum for this compound would show characteristic C-H stretching and bending vibrations for the aromatic ring and the ethyl groups, as well as C-Br stretching frequencies at lower wavenumbers.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Region | Predicted Features |
| ¹H NMR | 7.0 - 7.5 ppm | Signals for aromatic protons. |
| 4.0 - 5.5 ppm | Signals for protons on the dibromoethyl groups. | |
| ¹³C NMR | 125 - 140 ppm | Signals for aromatic carbons. |
| 45 - 60 ppm | Signals for carbons in the dibromoethyl groups. | |
| FT-IR | 3000 - 3100 cm⁻¹ | Aromatic C-H stretching. |
| 2850 - 3000 cm⁻¹ | Aliphatic C-H stretching. | |
| 500 - 700 cm⁻¹ | C-Br stretching. |
Studies on Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in the solid state is governed by intermolecular interactions. For halogenated compounds, halogen bonding (Br···Br interactions) and other non-covalent interactions like C-H···Br and C-H···π interactions play a significant role in determining the crystal packing. mdpi.comnih.govrsc.org
While no specific crystal structure data for this compound is publicly available, computational studies on similar brominated aromatic compounds have shown a prevalence of Br···Br interactions in their crystal lattices. nih.govrsc.org These interactions, where the distance between bromine atoms is less than the sum of their van der Waals radii, can lead to the formation of one-dimensional chains or two-dimensional layered structures. nih.govrsc.org
Emerging Research Directions and Future Prospects for 1,4 Bis 1,2 Dibromoethyl Benzene
Development of Green Chemistry-Compliant Synthetic Pathways
The traditional synthesis of halogenated compounds often involves hazardous reagents and solvents. In line with the principles of green chemistry, research is moving towards more environmentally benign synthetic routes for compounds like 1,4-Bis(1,2-dibromoethyl)benzene.
One promising approach is the use of greener brominating agents and solvents. A study has demonstrated a method for the dibromination of benzylic diols using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in tetrahydrofuran (B95107) (THF). researchgate.net This method is more environmentally friendly compared to traditional bromination techniques that use reagents like molecular bromine or hydrobromic acid in chlorinated solvents. researchgate.net The proposed mechanism involves the formation of a phosphonium (B103445) bromide salt, which then reacts with the diol. researchgate.net
Microwave-assisted synthesis is another avenue being explored to create more efficient and eco-friendly processes. lew.roanton-paar.comnih.gov Microwave irradiation can significantly reduce reaction times, decrease energy consumption, and minimize the use of solvents. lew.roanton-paar.com For instance, the microwave-assisted solvent-free synthesis of bis(dihydropyrimidinone)benzenes has been reported to produce excellent yields with a simple work-up, highlighting the potential of this "green" protocol. nih.gov The application of similar microwave-assisted, and potentially solvent-free, conditions for the bromination of 1,4-divinylbenzene (B89562) could lead to a more sustainable synthesis of this compound.
Future research in this area will likely focus on catalytic methods, potentially using solid catalysts that can be easily recovered and reused, and solvent-free reaction conditions to further minimize environmental impact.
Table 1: Comparison of Traditional and Greener Bromination Methods
| Feature | Traditional Bromination Methods | Greener Bromination Methods |
| Brominating Agent | Molecular bromine (Br₂), Hydrobromic acid (HBr), N-bromosuccinimide (NBS) researchgate.net | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) researchgate.net |
| Solvents | Chloroform (B151607), Dichloromethane, Carbon tetrachloride researchgate.net | Tetrahydrofuran (THF) researchgate.net, Ionic liquids, Aqueous solvents researchgate.net |
| Reaction Conditions | Often require harsh conditions | Milder conditions, potential for microwave-assistance lew.ronih.gov |
| Environmental Impact | Use of toxic and volatile solvents and reagents | Reduced use of hazardous substances, potential for solvent-free synthesis researchgate.netnih.gov |
Advanced Polymer Architectures and Hybrid Materials
The two 1,2-dibromoethyl groups on the benzene (B151609) ring make this compound a versatile building block for creating a variety of advanced polymer architectures. Its potential use as a cross-linking agent, initiator, or monomer opens up possibilities for synthesizing polymers with unique properties and functionalities.
The reactive carbon-bromine bonds can be utilized in controlled polymerization techniques to produce well-defined polymers. For example, it could potentially be used in atom transfer radical polymerization (ATRP) or as an inifer (initiator-transfer agent-terminator) in cationic polymerization to synthesize block copolymers. cmu.eduresearchgate.netnih.gov Block copolymers, composed of chemically distinct polymer chains linked together, can self-assemble into ordered nanostructures, making them suitable for applications in nanotechnology and materials science. cmu.edu
Furthermore, this compound can act as a cross-linking agent to create polymer networks with enhanced thermal and mechanical properties. researchgate.netnih.gov The introduction of cross-links between polymer chains can transform a thermoplastic material into a thermoset, improving its stability and solvent resistance. Photo-induced cross-linking using bifunctional molecules is a known method to form polymer networks. researchgate.net
The synthesis of star-shaped polymers is another exciting prospect. By reacting with a multifunctional core or by initiating the polymerization of other monomers from its two reactive sites, this compound could be used to create star polymers with a central core and multiple polymer arms radiating outwards. researchgate.net
Table 2: Potential Polymer Architectures Utilizing this compound
| Polymer Architecture | Potential Role of this compound | Resulting Polymer Properties |
| Block Copolymers | Initiator or monomer in controlled polymerization cmu.eduresearchgate.net | Self-assembly into nanostructures, tunable properties cmu.edu |
| Cross-linked Polymers | Cross-linking agent for existing polymer chains researchgate.netnih.gov | Enhanced thermal stability, mechanical strength, and solvent resistance |
| Star Polymers | Core-forming molecule or initiator researchgate.net | Unique rheological and solution properties |
| Graft Copolymers | Backbone for grafting other polymer chains | Comb-like structures with tailored surface properties |
Functionalization for Targeted Applications in Nanoscience
The field of nanoscience offers significant opportunities for the application of this compound as a functionalizing agent. Its ability to act as a molecular linker can be harnessed to modify the surfaces of nanoparticles or to construct complex nanostructures like metal-organic frameworks (MOFs). researchgate.netrsc.org
The functionalization of nanoparticles is crucial for their application in various fields, including catalysis, sensing, and biomedical imaging. The dibromoethyl groups of the compound can be reacted with surface functionalities of nanoparticles to create a stable organic shell. This shell can improve the dispersibility of the nanoparticles in different media and can be further modified to introduce specific functionalities. The surface energy of nanoparticles is a key parameter that is influenced by such modifications. beilstein-journals.org
In the realm of porous materials, this compound could serve as a linker in the synthesis of MOFs. researchgate.netrsc.orgscite.aibohrium.com MOFs are crystalline materials with a high surface area and tunable pore sizes, making them ideal for gas storage, separation, and catalysis. nih.gov By using a mix of linkers, including functionalized ones, it is possible to create bimetallic or functionalized MOFs with enhanced properties. rsc.orgnih.gov The flexible nature of the ethyl groups in this compound could impart unique structural features to the resulting MOF.
Future research could explore the use of this compound to create novel nanomaterials with tailored properties for applications in areas such as targeted drug delivery, advanced sensors, and next-generation catalysts.
Sustainable Chemistry Considerations in the Application Lifecycle
As with any chemical compound, it is crucial to consider the environmental and health impacts of this compound throughout its entire lifecycle, from production to disposal. This is particularly important for brominated compounds, as many have been identified as persistent organic pollutants. nih.govresearchgate.net
The end-of-life management of products containing brominated flame retardants (BFRs) is a key area of research. wordpress.comnih.govbsef.commgg-polymers.com While some BFRs are being phased out due to environmental concerns, technologies are being developed for the recycling of plastics containing these additives. wordpress.commgg-polymers.commdpi.com These methods include mechanical recycling, where the plastic is sorted and re-melted, and chemical recycling, which aims to break down the polymer and recover valuable components, including bromine. wordpress.combsef.com Incineration with energy recovery is another option for managing waste containing BFRs. bsef.com
The biodegradation of brominated aromatic compounds is also an area of active investigation. mdpi.comnih.govhoustonmethodist.org Studies have shown that some microbial consortia are capable of degrading brominated flame retardants, although the process can be slow. mdpi.com Understanding the metabolic pathways involved in the breakdown of these compounds is essential for developing effective bioremediation strategies for contaminated sites. nih.govresearchgate.netnih.gov
A comprehensive lifecycle assessment of this compound would be necessary to fully understand its environmental footprint. This would involve evaluating its persistence, bioaccumulation potential, and toxicity, as well as the impacts associated with its synthesis, use, and disposal. The goal is to ensure that the development of new applications for this compound is aligned with the principles of sustainable chemistry.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the purity and structural integrity of 1,4-Bis(1,2-dibromoethyl)benzene?
- Methodological Answer :
- Gas Chromatography (GC) : Monitor purity by analyzing retention times and peak homogeneity during synthesis .
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C-Br stretches) using solutions in CCl₄ or CS₂, as demonstrated for structurally related brominated aromatics .
- Melting Point Analysis : Compare observed melting points (e.g., 156°C) with literature values to assess consistency .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Reactivity Precautions : Avoid exposure to strong bases (e.g., KOH), which may induce hazardous decomposition .
- Waste Management : Segregate brominated waste and dispose via certified hazardous waste services to prevent environmental contamination .
Q. How should researchers design a synthesis route for this compound?
- Methodological Answer :
- Bromination Optimization : Control stoichiometry and reaction temperature to avoid over-bromination or side products.
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation or moisture interference.
- Progress Monitoring : Employ thin-layer chromatography (TLC) or GC to track reaction completion .
- Purification : Recrystallize using solvents compatible with the compound’s melting point (156°C) .
Advanced Research Questions
Q. How can environmental persistence and mobility of this compound be systematically evaluated?
- Methodological Answer :
- Partition Coefficients : Measure octanol-water (log Kow) to predict bioaccumulation potential.
- Soil Mobility Studies : Use batch equilibrium experiments to assess adsorption/desorption in different soil types .
- Degradation Pathways : Conduct hydrolysis/photolysis experiments under controlled pH and UV light (e.g., 254 nm). Analyze products via HPLC or GC-MS, as applied to similar sulfonated aromatics .
Q. What strategies resolve contradictions in reported thermal decomposition products of this compound?
- Methodological Answer :
- Controlled Decomposition : Use thermogravimetric analysis coupled with FTIR (TGA-FTIR) to identify volatile products in real-time.
- Computational Modeling : Apply density functional theory (DFT) to predict plausible degradation pathways and cross-validate with experimental data .
- Comparative Studies : Replicate conflicting experiments under identical conditions (temperature, atmosphere) to isolate variables .
Q. How can photodegradation mechanisms of this compound be elucidated?
- Methodological Answer :
- Steady-State Photolysis : Irradiate the compound in solvents like acetonitrile at 254 nm. Use radical quenchers (e.g., TEMPO) to probe reaction pathways .
- Product Identification : Employ GC-MS or NMR to characterize intermediates (e.g., brominated radicals or Fries rearrangement products).
- Acid Quantification : Titrate photolyzed solutions to quantify acid generation, a common byproduct in aryl bromide photolysis .
Q. How should discrepancies in spectroscopic data (e.g., NMR/IR) for derivatives of this compound be addressed?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography (as used for imidazole complexes in ) to resolve ambiguous signals.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of derivatives to rule out impurities.
- Solvent Effects : Compare spectra in deuterated vs. non-deuterated solvents to identify solvent-induced shifts .
Notes
- Avoid commercial sources (e.g., benchchem.com ) per guidelines.
- Advanced questions emphasize mechanistic studies, environmental fate, and data reconciliation.
- Methodologies are adapted from analogous compounds (e.g., dibrominated cyclohexanes , sulfonated benzenes ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
